7-Fluoro-2,3-dihydroquinolin-4(1H)-one
Overview
Description
7-Fluoro-2,3-dihydroquinolin-4(1H)-one is a fluorinated derivative of dihydroquinolinone. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dihydroquinolin-4(1H)-one typically involves the fluorination of a dihydroquinolinone precursor. Common methods include:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Nucleophilic fluorination: Employing sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often used to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinolinone derivatives.
Reduction: Reduction can lead to the formation of tetrahydroquinolinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as intermediates in the synthesis of more complex organic compounds.
Biology
Enzyme inhibitors: Potential inhibitors of enzymes like kinases or proteases.
Receptor ligands: Studied for their binding affinity to various biological receptors.
Medicine
Drug development: Investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Material science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinolin-4(1H)-one: The non-fluorinated parent compound.
7-Chloro-2,3-dihydroquinolin-4(1H)-one: A chlorinated analog.
7-Bromo-2,3-dihydroquinolin-4(1H)-one: A brominated analog.
Uniqueness
7-Fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorination often enhances metabolic stability, lipophilicity, and binding interactions, making it a valuable modification in drug design.
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOQBYNTTOIUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281688 | |
Record name | 7-Fluoro-2,3-dihydro-4(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114417-35-5 | |
Record name | 7-Fluoro-2,3-dihydro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114417-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-2,3-dihydro-4(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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